Bis-(N,N'-PEG4-NHS ester)-Cy5

Fluorescence spectroscopy Bioconjugation PROTAC linker

Standard Cy5 NHS esters allow only single labeling, making them unsuitable for bifunctional linker applications like PROTAC construction. This compound solves that limitation. - **Dual NHS ester groups**: Enable simultaneous conjugation to two amine-containing moieties (E3 ligase ligand + target protein ligand). - **PEG4 spacer**: Provides aqueous solubility without DMSO/DMF, preserving protein conformation. - **Cy5 fluorophore**: Built-in fluorescent tracking for cellular localization and target engagement assays. - **≥98% purity**: Ensures consistent stoichiometry for reproducible sensor/PROTAC fabrication. Immediate availability for research quantities.

Molecular Formula C55H73ClN4O16
Molecular Weight 1081.6 g/mol
Cat. No. B12414098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-(N,N'-PEG4-NHS ester)-Cy5
Molecular FormulaC55H73ClN4O16
Molecular Weight1081.6 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)ON5C(=O)CCC5=O)(C)C)CCOCCOCCOCCOCCC(=O)ON6C(=O)CCC6=O)C.[Cl-]
InChIInChI=1S/C55H73N4O16.ClH/c1-54(2)42-12-8-10-14-44(42)56(24-28-68-32-36-72-40-38-70-34-30-66-26-22-52(64)74-58-48(60)18-19-49(58)61)46(54)16-6-5-7-17-47-55(3,4)43-13-9-11-15-45(43)57(47)25-29-69-33-37-73-41-39-71-35-31-67-27-23-53(65)75-59-50(62)20-21-51(59)63;/h5-17H,18-41H2,1-4H3;1H/q+1;/p-1
InChIKeyWEBFOGFOTIHXBB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis-(N,N'-PEG4-NHS ester)-Cy5 Product Profile


Bis-(N,N'-PEG4-NHS ester)-Cy5 (CAS: 2107273-48-1) is a bifunctional cyanine dye conjugate consisting of a Cy5 fluorophore symmetrically linked to two polyethylene glycol (PEG4) chains, each terminating in an amine-reactive N-hydroxysuccinimide (NHS) ester group . This alkyl/ether-based compound exhibits excitation/emission maxima at 649/667 nm with an extinction coefficient of 232,000 M⁻¹cm⁻¹, placing it in the far-red/near-infrared spectral region suitable for biological imaging applications . The compound is primarily employed as a PROTAC (Proteolysis Targeting Chimera) linker and as a general bioconjugation reagent for fluorescent labeling of proteins, antibodies, and other amine-containing biomolecules .

Bis-(N,N'-PEG4-NHS ester)-Cy5 vs. Generic Cy5 NHS Esters


Generic substitution of Cy5 NHS ester reagents is not scientifically equivalent due to three interdependent structural features that collectively define this compound's performance profile. First, the bis-NHS ester architecture enables dual-site covalent attachment, fundamentally altering conjugation stoichiometry and enabling crosslinking applications unavailable to mono-reactive Cy5 NHS esters . Second, the PEG4 spacer (four ethylene glycol units) provides a specific balance of hydrophilicity and linker length that differs from PEG0, PEG2, PEG8, or PEG12 analogs, affecting both aqueous solubility and fluorophore-protein distance optimization . Third, the symmetric dual-PEG4 substitution pattern around the Cy5 chromophore influences local molecular environment, which can modulate fluorescence quantum yield relative to unmodified Cy5 dyes [1]. Substituting a mono-NHS Cy5 ester, a non-PEGylated Cy5 bis-NHS ester, or a Cy5 with different PEG chain length will alter labeling stoichiometry, solubility characteristics, and fluorescence output in ways that compromise experimental reproducibility and quantitative comparisons.

Bis-(N,N'-PEG4-NHS ester)-Cy5 vs. In-Class Analogs


Bifunctional NHS Ester Reactivity

Bis-(N,N'-PEG4-NHS ester)-Cy5 exhibits an extinction coefficient of 232,000 M⁻¹cm⁻¹ at its excitation maximum of 649 nm, with emission maximum at 667 nm . In comparison, the mono-reactive Cy5 NHS ester (Cy5 monosuccinimidyl ester, potassium salt) exhibits an extinction coefficient of 250,000 M⁻¹cm⁻¹ at 651 nm excitation and 670 nm emission . The slightly lower extinction coefficient (7.2% reduction) in the bis-PEG4 conjugate is consistent with the molecular weight increase from PEG4 substitution and does not represent a functional disadvantage in labeling applications. Both compounds operate effectively with 633 nm and 647 nm laser lines common in confocal microscopy and flow cytometry.

Fluorescence spectroscopy Bioconjugation PROTAC linker

PEG4 Spacer Aqueous Solubility

Bis-(N,N'-PEG4-NHS ester)-Cy5 contains two reactive NHS ester groups per dye molecule, enabling dual-site covalent attachment to amine-containing biomolecules . In contrast, mono-reactive Cy5 NHS esters carry only one reactive group per dye molecule . This structural difference translates to distinct application suitability: bis-reactive dyes are specified for general labeling of protein amine groups and high-throughput screening (HTS) applications , whereas mono-reactive dyes are specified for targeted, precise labeling where defined stoichiometry is critical (e.g., site-specific antibody labeling, peptide conjugation) . The bis-NHS architecture also enables protein crosslinking applications, forming covalent bridges between two amine-containing molecules, a capability absent in mono-NHS analogs.

Protein labeling Antibody conjugation Fluorescent bioconjugation

PEG4 Linker Length Balance

The PEG4 spacer in Bis-(N,N'-PEG4-NHS ester)-Cy5 confers enhanced aqueous solubility compared to non-PEGylated Cy5 analogs . The compound is documented as soluble in water, DMSO, DMF, and DCM . The hydrophilic PEG spacer specifically increases solubility in aqueous media, a property that distinguishes PEGylated Cy5 derivatives from non-PEGylated Cy5 NHS esters which typically require organic co-solvents (DMSO or DMF) for dissolution and may precipitate in purely aqueous buffers [1]. While quantitative solubility limits are not reported, the presence of two PEG4 chains (eight ethylene glycol units total) provides the compound with amphiphilic character that facilitates both aqueous buffer compatibility and membrane permeability.

Aqueous solubility PEGylation Bioconjugation

Comparable Fluorescence to Sulfo-Cy5

While direct quantum yield measurements for Bis-(N,N'-PEG4-NHS ester)-Cy5 are not reported in available primary literature, class-level evidence from a 2023 Angewandte Chemie study demonstrates that PEG-containing supramolecular assemblies of Cy5 exhibit fluorescence quantum yields up to 45.3%, compared to only 13.2% for free Cy5 dye in aqueous solution [1]. This 3.4-fold enhancement is attributed to the PEG environment suppressing photoisomerization and reducing aggregation-caused quenching, two primary pathways for non-radiative decay in cyanine dyes. The study further demonstrated that this enhancement is generalizable across the cyanine dye family (Cy2, Cy3, Cy3.5, Cy5, Cy5.5, Cy7, Cy7.5), with all PEG-modified constructs showing substantially higher quantum yields than their free dye counterparts [1]. For reference, Cy5 mono NHS ester is reported with quantum yield of 0.27-0.4 depending on conditions .

Fluorescence quantum yield PEGylation Cyanine dye photophysics

High Purity and Defined Identity for PROTAC Synthesis

Bis-(N,N'-PEG4-NHS ester)-Cy5 is specifically classified as an alkyl/ether-based PROTAC linker that can be used in the synthesis of PROTAC protein degraders . This dual functionality distinguishes it from conventional Cy5 NHS ester labeling reagents (such as Cy5 mono NHS ester) which serve solely as fluorescent tags without the PROTAC linker classification . The compound's structure—two NHS ester groups separated by PEG4 spacers radiating from a central Cy5 fluorophore—enables simultaneous conjugation to an E3 ubiquitin ligase ligand and a target protein ligand while providing intrinsic fluorescence for tracking PROTAC cellular uptake, subcellular localization, and target engagement. PROTACs harness the intracellular ubiquitin-proteasome system for selective protein degradation, and this compound serves as both the structural linker and the visualization module in such constructs [1].

PROTAC Targeted protein degradation Bifunctional linker

Molecular Weight and Purity Specifications

Bis-(N,N'-PEG4-NHS ester)-Cy5 has a molecular formula of C55H73ClN4O16 and molecular weight of 1081.64 g/mol (chloride salt form) . Commercial sources report purity specifications of ≥98% . The CAS number is 2107273-48-1 for the chloride salt and 2107273-47-0 for the cation form [1]. In comparison, Cy5 mono NHS ester (potassium salt) has a molecular weight of 791.97 g/mol . The 289.67 g/mol molecular weight increase in Bis-(N,N'-PEG4-NHS ester)-Cy5 is attributable to the additional PEG4-NHS arm (theoretical contribution: one PEG4 unit ~176 g/mol plus NHS ester ~115 g/mol, total ~291 g/mol), consistent with the symmetric bis-functional architecture. This molecular weight differential must be accounted for when calculating molar equivalents in conjugation reactions.

Quality control Analytical characterization PROTAC linker

Bis-(N,N'-PEG4-NHS ester)-Cy5 Application Scenarios


Fluorescent PROTAC Synthesis

Bis-(N,N'-PEG4-NHS ester)-Cy5 is explicitly classified as an alkyl/ether-based PROTAC linker and is optimally employed in the synthesis of PROTAC constructs where simultaneous linker function and fluorescent visualization are required . The dual NHS ester groups enable conjugation to both an E3 ubiquitin ligase ligand and a target protein ligand, while the Cy5 fluorophore (λex/λem 649/667 nm, ε = 232,000 M⁻¹cm⁻¹) provides intrinsic fluorescence for tracking cellular uptake, subcellular localization, and assessing target engagement without additional labeling steps . This dual functionality eliminates the need for separate linker and fluorescent tag components, streamlining PROTAC development workflows. The PEG4 spacers contribute aqueous solubility, facilitating conjugation reactions in physiologically compatible buffers [1].

Homobifunctional Crosslinking for Fluorescence Assays

The bis-reactive NHS ester architecture (two reactive groups per dye molecule) makes Bis-(N,N'-PEG4-NHS ester)-Cy5 suitable for high-throughput screening applications requiring general labeling of protein amine groups . In HTS contexts where precise 1:1 dye-to-protein stoichiometry is not critical and maximizing signal intensity per labeling event is prioritized, bis-reactive dyes offer practical advantages in workflow efficiency. The PEG4-mediated aqueous solubility enables direct addition to protein solutions in physiological buffers without organic co-solvent pre-dissolution steps that could introduce assay variability . This compound should be selected over mono-reactive Cy5 NHS esters when labeling density optimization and throughput take precedence over stoichiometric control [1].

Nanoparticle Fluorescent Dual Functionalization

Unlike mono-reactive Cy5 NHS esters which attach to a single amine site, Bis-(N,N'-PEG4-NHS ester)-Cy5 contains two NHS ester groups per molecule, enabling covalent crosslinking between two amine-containing biomolecules . This capability is valuable for studying protein-protein interactions, stabilizing protein complexes, or creating fluorescently labeled protein dimers/multimers. The Cy5 fluorescence (λex/λem 649/667 nm) allows direct visualization and quantification of crosslinked products via SDS-PAGE or size-exclusion chromatography without secondary staining. The PEG4 spacers provide sufficient linker length (estimated ~1.5-2.0 nm extended conformation) to bridge between lysine residues on adjacent protein surfaces while the hydrophilic PEG chains minimize non-specific hydrophobic interactions that could confound crosslinking specificity .

Homobifunctional Scaffolds for Fluorescent Biosensors

The PEG4 spacer in Bis-(N,N'-PEG4-NHS ester)-Cy5 increases solubility in aqueous media and enhances biocompatibility, making this compound suitable for producing Cyanine-labeled biomolecules intended for in vivo research applications . PEGylation reduces non-specific protein adsorption and immune recognition, which is critical for maintaining circulation time and minimizing background signal in live-animal imaging studies . The far-red/near-infrared spectral properties of Cy5 (λex/λem 649/667 nm) provide optimal tissue penetration with minimal autofluorescence interference compared to visible-wavelength dyes. Class-level evidence from Cy5 supramolecular studies suggests that PEG-containing Cy5 constructs can achieve substantially higher fluorescence quantum yields (up to 45.3%) than free Cy5 (13.2%), potentially improving detection sensitivity in deep-tissue imaging applications [1].

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